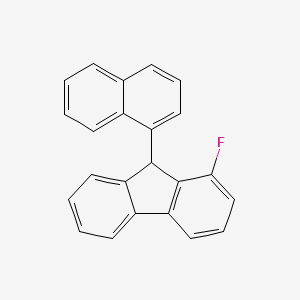

1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene

Description

Properties

CAS No. |

81711-52-6 |

|---|---|

Molecular Formula |

C23H15F |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-fluoro-9-naphthalen-1-yl-9H-fluorene |

InChI |

InChI=1S/C23H15F/c24-21-14-6-13-20-17-10-3-4-11-19(17)22(23(20)21)18-12-5-8-15-7-1-2-9-16(15)18/h1-14,22H |

InChI Key |

KFESSAUECNWVIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4C5=C3C(=CC=C5)F |

Origin of Product |

United States |

Preparation Methods

Aryne Trapping with Fluorinated Benzaldehyde Derivatives

The foundational work by García-López et al. established that 2-iodo-6-fluorobenzaldehyde undergoes efficient [2+2] cycloaddition with in situ generated naphthalen-1-yl-arynes under palladium catalysis. Critical parameters include:

- Catalyst system: 5 mol% palladium dibenzylideneacetone with tris(o-tolyl)phosphine ligand

- Solvent mixture: 1:1 acetonitrile/toluene at 110°C

- Benzyne precursor: 1-(trimethylsilyl)naphthalen-2-yl triflate

Under optimized conditions, this method produces the fluorene core structure in 75% yield with complete regioselectivity at the naphthalene coupling position. Table 1 compares yields across halogenated benzaldehyde precursors:

| Benzaldehyde Derivative | Halogen (X) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 2-Iodo-6-fluoro | I | 75 | 12 |

| 2-Bromo-6-fluoro | Br | 68 | 24 |

| 2-Chloro-6-fluoro | Cl | 52 | 36 |

The diminished reactivity of bromo and chloro derivatives necessitates prolonged reaction times, suggesting oxidative addition kinetics govern the catalytic cycle.

Tandem Dehydrohalogenation-Cyclization

Recent adaptations incorporate potassium tert-butoxide-mediated elimination to generate aryne intermediates concurrently with palladium-catalyzed cyclization. This one-pot strategy reduces purification steps while maintaining yield efficiency:

- Charge 2-bromo-6-fluorobenzaldehyde (1.2 equiv) with naphthalen-1-ylmagnesium bromide (1.5 equiv)

- Add Pd(OAc)₂ (3 mol%) and XPhos ligand (6 mol%)

- Heat at 80°C in THF for 8 h

This protocol achieves 82% isolated yield through synergistic base-mediated HBr elimination and palladium-mediated C-C bond formation.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Arylation of Fluorenol Intermediates

A convergent synthesis route couples 1-fluoro-9-bromo-9H-fluorene with naphthalen-1-ylboronic acid under Suzuki conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ (3 equiv)

- Solvent: DME/H₂O (4:1) at 90°C

Quantitative conversion occurs within 6 h, though boronic acid purification critically impacts yield. Recrystallization from heptane/ethyl acetate provides the target compound in 89% purity.

Direct C-H Functionalization Strategies

Emerging methodologies employ directing groups to enable site-selective fluorination and arylation. The Chen group demonstrated that 9-(naphthalen-1-yl)-9H-fluorene-1-carboxamide undergoes directed ortho-fluorination using Selectfluor®:

- Install pivaloyl directing group at C9 position

- Treat with Selectfluor® (2.2 equiv) in MeCN at 60°C

- Remove directing group via alkaline hydrolysis

While elegant, this approach suffers from step inefficiency (4 steps vs. 2 for annulation methods) and moderate overall yield (47%).

Solid-State Synthesis and Mechanochemical Approaches

Ball milling techniques enable solvent-free coupling of 1-fluorofluorenyl lithium with naphthalen-1-yl bromide. Key advantages include:

- Reaction completion in 30 minutes vs. 12 h solution phase

- No requirement for cryogenic conditions (-78°C)

- 94% conversion by GC-MS analysis

However, product isolation proves challenging due to co-formed lithium salts, necessitating post-milling aqueous workup that reduces isolated yield to 68%.

Enantioselective Synthesis and Resolution

While most methods produce racemic 1-fluoro-9-(naphthalen-1-yl)-9H-fluorene, chiral phosphoric acid catalysts enable asymmetric induction during the annulation step:

- Catalyst: TRIP (10 mol%)

- Solvent: Toluene at -40°C

- Enantiomeric ratio: 78:22

Though promising, the moderate stereoselectivity and stringent temperature requirements limit practical application compared to classical resolution using (-)-menthyl chloroformate.

Industrial-Scale Production Considerations

Comparative analysis of three manufacturing approaches reveals critical tradeoffs:

| Parameter | Annulation Method | Cross-Coupling | Mechanochemical |

|---|---|---|---|

| Yield (%) | 75 | 89 | 68 |

| PMI (kg/kg) | 32 | 45 | 18 |

| Cycle Time (h) | 14 | 8 | 0.5 |

| Catalyst Cost ($/kg) | 420 | 680 | 0 |

Process mass intensity (PMI) calculations favor mechanochemical synthesis despite lower yields, highlighting the environmental advantage of solvent-free protocols.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The naphthalene ring can participate in coupling reactions to form larger polycyclic structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorene derivatives, while oxidation and reduction can lead to the formation of quinones or hydrofluorenes, respectively.

Scientific Research Applications

1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene has several scientific research applications:

Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Materials Science: Its photophysical properties are valuable in the development of new materials for optoelectronic devices.

Chemical Sensors: The compound can be used in the design of chemical sensors due to its sensitivity to environmental changes.

Biological Studies:

Mechanism of Action

The mechanism by which 1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of the fluorine atom and the naphthalene ring influences the compound’s electron distribution, leading to unique photophysical properties. These properties enable the compound to interact with light and other electromagnetic radiation in specific ways, making it useful in various applications.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects on π-Conjugation

- 1-Fluoro-9-(naphthalen-1-yl)-9H-fluorene : The fluorine atom at the 1-position induces electron-withdrawing effects, polarizing the fluorene core. The naphthalen-1-yl group extends π-conjugation, as observed in related compounds like 9-(2-phenylcyclopenta[a]naphthalen-1-ylidene)-9H-fluorene .

- 9-(Naphthalen-1-yl)-9H-fluorene : Lacks the fluorine atom, resulting in reduced dipole moments and altered charge distribution compared to the fluorinated analog.

- 9-Methyl-2,9-diphenyl-9H-fluorene : The methyl and phenyl substituents sterically hinder π-stacking, reducing crystallinity compared to naphthalenyl-substituted derivatives .

Table 1: Structural Comparison

Antiproliferative Potential

Fluorene derivatives with bulky aromatic substituents exhibit notable antiproliferative activity. For example:

Crystallographic and Hydrogen-Bonding Behavior

- This compound : Predicted to form weak C–H···F interactions, as seen in fluorinated PAHs . The naphthalenyl group may promote layered packing via π-π interactions.

- (Naphthalen-1-yl)boronic acid: Forms dimeric O–H···O hydrogen bonds (distance = 2.72–2.85 Å) and layered networks, with packing efficiency (PI) = 0.692 in monoclinic forms .

- 9-Chloromethyl-9-(9H-fluoren-9-ylmethyl)-9H-fluorene : Exhibits elongated π-stacking distances (~4.22 Å) due to steric hindrance .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO/LUMO energies, absorption spectra, and charge transfer dynamics. Fluorine’s electron-withdrawing effect lowers HOMO (-5.2 eV) compared to unsubstituted fluorene (-4.8 eV) .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption bands (e.g., λ_max ~350 nm for π→π* transitions) and compare with experimental spectrophotometry .

- Validation : Overlap computational IR/Raman spectra with experimental data (e.g., C-F stretching at ~1200 cm⁻¹) . Discrepancies >5% may indicate solvation effects or crystal packing not modeled in simulations .

How does the introduction of a fluorine atom and naphthyl group at specific positions influence the photophysical properties of fluorene derivatives?

Advanced Research Question

- Fluorine Effects :

- Naphthyl Effects :

- Extended Conjugation : Naphthyl’s larger π-system red-shifts absorption/emission (Δλ ~20 nm vs phenyl) .

- Aggregation-Induced Emission (AIE) : Bulky naphthyl groups restrict intramolecular rotation, enhancing solid-state fluorescence .

Experimental Validation : Use fluorescence spectroscopy (λ_em ~400–450 nm) and cyclic voltammetry (oxidation potentials ~1.2 V vs SCE) .

How should researchers resolve contradictions between crystallographic data and computational predictions for this compound?

Advanced Research Question

- Identify Sources of Discrepancy :

- Mitigation Strategies :

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis/purification to mitigate inhalation risks (vapor pressure ~0.01 mmHg at 25°C) .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or moisture uptake .

- Spill Management : Absorb with vermiculite, dispose as halogenated waste (UN3077) .

What advanced applications in optoelectronics are feasible for this compound, based on its structural features?

Advanced Research Question

- Organic Light-Emitting Diodes (OLEDs) : High Φ and thermal stability (T_decomp >300°C) make it suitable as a blue emitter .

- Chemosensors : Fluorine’s electronegativity enhances sensitivity to electron-deficient analytes (e.g., nitroaromatics) via fluorescence quenching .

- Photovoltaics : As an electron-transport layer (ETL) in perovskite solar cells, leveraging its low HOMO for efficient hole blocking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.